molecular formula C6H12Br2 B1595081 1,2-Dibromo-3,3-dimethylbutane CAS No. 640-21-1

1,2-Dibromo-3,3-dimethylbutane

Cat. No. B1595081
CAS RN: 640-21-1
M. Wt: 243.97 g/mol
InChI Key: WNIGXZWEUAJOHE-UHFFFAOYSA-N
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Description

1,2-Dibromo-3,3-dimethylbutane is a chemical compound that is commonly used in organic chemistry as a reactant in various chemical reactions. This compound is also known as tert-butyl dibromide and is a colorless liquid with a pungent odor. It has a molecular formula of C6H12Br2 and a molecular weight of 243.97 g/mol.

Scientific Research Applications

Crystal Structure and Molecular Behavior

1,2-Dibromo-3,3-dimethylbutane, closely related to 2,3-dibromo-2,3-dimethylbutane, exhibits unique molecular behavior and crystal structure. At room temperature, it shows a disordered nature in its crystal structure. The trans-form molecules have multiple orientations, contributing to the crystal's tetragonal system. This aspect of 1,2-Dibromo-3,3-dimethylbutane is crucial for understanding its physical properties and potential applications in materials science (Namba, Oda, Fukuda, & Takada, 1970).

Rotational Isomerism and Spectroscopic Studies

Rotational isomerism in 1,2-Dibromo-3,3-dimethylbutane is another area of interest. Vibrational spectra have shown that in the liquid phase, the molecule exists as an equilibrium mixture of rotational isomers. Understanding this aspect can provide insights into the chemical behavior and reaction mechanisms of such compounds (Park & Wyn-Jones, 1968).

Dipole Moments and Isomer Theory

The study of dipole moments in similar compounds, like 2,3-dibromo-2,3-dimethylbutane, contributes to the understanding of 1,2-Dibromo-3,3-dimethylbutane. The changes in dipole moments with temperature and solvent provide insights into the isomerism and molecular structure of such compounds (Morino, Miyagawa, Haga, & Mizushima, 1955).

Chemical Synthesis and Chelating Agents

The synthesis of related compounds, such as BEDTA from 3,3-dimethylbutane-1,2-diamine, highlights the potential use of 1,2-Dibromo-3,3-dimethylbutane in creating new chemical agents. This application is significant in the field of chemistry and pharmaceuticals, where new compounds are constantly being developed for various uses (Yanagihara, Yano, Kobayashi, & Ueno, 1972).

Nuclear Magnetic Resonance and Molecular Dynamics

Studies involving nuclear magnetic resonance (NMR) spectroscopy on compounds like 2,3-dimethylbutane offer insights into the molecular dynamics of 1,2-Dibromo-3,3-dimethylbutane. Such studies help understand the behavior of molecules in different states, which is crucial for applications in material science and drug design (Carignani et al., 2018).

Mechanism of Action

Target of Action

1,2-Dibromo-3,3-dimethylbutane is a chemical compound with the molecular formula C6H12Br2 . It is primarily used in organic synthesis. The primary targets of this compound are organic molecules that can undergo elimination reactions .

Mode of Action

The compound acts through an elimination mechanism known as the E2 mechanism . In this mechanism, a base abstracts a proton from the β-carbon of the alkyl halide, leading to the formation of a pi bond and the expulsion of the leaving group . This results in the formation of an alkene .

Biochemical Pathways

The E2 elimination mechanism is a fundamental biochemical pathway in organic chemistry. It is involved in the formation of alkenes, which are key intermediates in various biochemical pathways. Alkenes can undergo further reactions such as oxidation, reduction, and polymerization, leading to a wide range of organic compounds .

Pharmacokinetics

As a small organic molecule, 1,2-Dibromo-3,3-dimethylbutane is likely to have good absorption and distribution properties. It’s important to note that this compound is used primarily in chemical synthesis rather than in a pharmacological context .

Result of Action

The primary result of the action of 1,2-Dibromo-3,3-dimethylbutane is the formation of alkenes through the E2 elimination mechanism . These alkenes can then participate in further reactions, leading to the synthesis of a wide range of organic compounds .

Action Environment

The action of 1,2-Dibromo-3,3-dimethylbutane is influenced by various environmental factors. For instance, the rate of the E2 elimination reaction can be affected by the strength of the base, the nature of the leaving group, and the solvent used . Additionally, temperature and pressure can also influence the reaction rate .

properties

IUPAC Name

1,2-dibromo-3,3-dimethylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Br2/c1-6(2,3)5(8)4-7/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIGXZWEUAJOHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70311892
Record name 1,2-Dibromo-3,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-3,3-dimethylbutane

CAS RN

640-21-1
Record name 1,2-Dibromo-3,3-dimethylbutane
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Record name NSC246202
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Record name 1,2-Dibromo-3,3-dimethylbutane
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Record name 1,2-dibromo-3,3-dimethylbutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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